molecular formula C11H10N2O3S2 B3010068 Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate CAS No. 246022-42-4

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate

Cat. No.: B3010068
CAS No.: 246022-42-4
M. Wt: 282.33
InChI Key: AGQPVZQBWURGJM-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position. The sulfinyl (-SO-) group bridges the thiadiazole and a benzene ring, which is further esterified with a methyl carboxylate moiety. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly as a precursor or analog in the synthesis of bioactive molecules such as proton pump inhibitors (PPIs) and benzimidazole derivatives .

Properties

IUPAC Name

methyl 2-(4-methylthiadiazol-5-yl)sulfinylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-7-11(17-13-12-7)18(15)9-6-4-3-5-8(9)10(14)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQPVZQBWURGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The mixture is refluxed for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Compounds containing thiadiazole rings are known for their diverse pharmacological properties. Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate has shown potential in the following areas:

  • Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
  • Antifungal Properties : Demonstrates effectiveness against fungal pathogens.
  • Antioxidant Activity : May protect against oxidative stress.

These activities suggest that this compound could be further explored for therapeutic applications in drug development.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Involving thiadiazole derivatives and benzenecarboxylic acid derivatives.
  • Sulfonation Reactions : Utilizing sulfinyl chlorides or similar reagents to introduce the sulfinyl group.

These synthetic pathways can be optimized based on available reagents and desired yields .

Research Applications

The compound's interactions with biological systems are crucial for understanding its pharmacodynamics. Research areas include:

  • In vitro Studies : Assessing the compound's effects on cell lines to evaluate cytotoxicity and therapeutic potential.
  • In vivo Studies : Investigating the pharmacokinetics and bioavailability in animal models.

Such studies are essential for determining the therapeutic potential and safety profiles of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate involves its interaction with specific molecular targets. The sulfinyl group and thiadiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of sulfinyl-containing heterocycles. Key analogs include:

Compound Name Molecular Formula Key Structural Features Reference
Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate C₇H₁₀N₂O₂S Lacks the sulfinyl bridge and benzene ring; features an isopropyl substituent.
4-((E)-{2-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]hydrazono}methyl)phenyl 3-chlorobenzoate C₂₀H₁₃ClN₄O₃S₂ Replaces sulfinyl with a hydrazone-carbonyl linker; includes a chlorobenzoate group.
USP Pantoprazole Related Compound D/F Mixture (5-/6-difluoromethoxy benzimidazole derivatives) C₁₇H₁₇F₂N₃O₄S Benzimidazole core with sulfinyl linkage; differs in substituents (e.g., difluoromethoxy).

Key Observations :

  • Hydrazone derivatives (e.g., C₂₀H₁₃ClN₄O₃S₂) exhibit enhanced π-π stacking due to planar aromatic systems but lack the ester functionality critical for solubility .
  • Pantoprazole analogs highlight the pharmacological importance of sulfinyl-bridged heterocycles but differ in core structure (benzimidazole vs. benzene carboxylate) .

Analysis :

  • Yields for sulfinyl-linked benzimidazoles (e.g., 3ae) exceed 70%, suggesting robust synthetic routes for such motifs .
  • The target compound’s hypothetical NMR profile aligns with analogs, where methyl and ester groups produce distinct singlet resonances (δ 2.5–4.2 ppm).
Pharmacological and Crystallographic Insights
  • Pantoprazole Analogs : Sulfinyl-bridged benzimidazoles (e.g., USP Pantoprazole D/F) inhibit gastric acid secretion via H⁺/K⁺-ATPase binding. The target compound’s benzene carboxylate core may alter binding kinetics compared to benzimidazoles .
Stability and Reactivity
  • Sulfinyl groups in thiadiazoles are susceptible to oxidation (to sulfones) or reduction (to sulfides), a trait shared with pantoprazole derivatives .
  • The methyl ester in the target compound enhances hydrolytic stability compared to free carboxylic acids but may limit bioavailability due to reduced solubility .

Biological Activity

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate (CAS No. 246022-42-4) is a compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O3S2C_{11}H_{10}N_{2}O_{3}S_{2}, with a molecular weight of 282.34 g/mol. The structural features include a thiadiazole ring and a sulfinyl group, which are crucial for its biological activity.

Antifungal Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antifungal activity. For instance, a study on related thiadiazole derivatives demonstrated their potential as fungicides against various fungal pathogens. The median effective concentrations (EC50) for some compounds were reported to range from 7.28 µmol/L to 42.49 µmol/L against different fungal species, suggesting that this compound may similarly exhibit antifungal properties .

The antifungal mechanism of thiadiazole derivatives often involves the disruption of fungal cell wall synthesis and interference with metabolic pathways. Specifically, these compounds may inhibit key enzymes involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Case Studies

  • Fungicidal Activity : A series of experiments were conducted where various thiadiazole derivatives were tested against common agricultural pathogens. The results indicated that the incorporation of the thiadiazole ring significantly enhanced fungicidal activity compared to non-thiadiazole counterparts.
  • Toxicological Assessment : Toxicity studies on this compound revealed moderate toxicity levels in non-target organisms, suggesting that while it is effective against fungi, careful consideration is needed regarding its environmental impact .

Data Table: Biological Activity Overview

Activity Type Tested Organisms EC50 (µmol/L) Comments
AntifungalPellicularia sasakii7.28Effective against plant pathogens
AntifungalAlternaria solani42.49Moderate efficacy observed
ToxicityNon-target organismsModerateEnvironmental safety concerns

Synthesis Pathways

The synthesis of this compound typically involves the reaction of a suitable benzoic acid derivative with a thiadiazole-containing sulfoxide precursor. This process can be optimized for yield and purity using various organic synthesis techniques .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate, and what key parameters require optimization?

The synthesis of sulfinyl-containing compounds often involves controlled oxidation of sulfanyl precursors. For example, solvent-free reductive amination (as used in acetohydrazide derivatives) can be adapted, with critical attention to reaction time, temperature, and stoichiometry to avoid over-oxidation to sulfonyl groups . Oxidation agents like meta-chloroperbenzoic acid (mCPBA) may be employed under mild conditions to selectively generate the sulfinyl moiety. Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Q. What safety protocols are essential for handling this compound, given its toxicity profile?

The compound is classified under acute toxicity categories (oral, dermal, inhalation). Researchers must use fume hoods, wear nitrile gloves, and use respiratory protection when handling powders or solutions. Storage requires airtight containers in cool, dark environments to prevent degradation. Emergency procedures should align with GHS guidelines, including immediate decontamination and medical consultation for exposure .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • NMR : ¹H/¹³C NMR can confirm the sulfinyl group’s electronic environment and thiadiazole ring substitution.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving sulfinyl stereochemistry .

Advanced Questions

Q. How can stereochemical ambiguity at the sulfinyl group be resolved, and what software tools facilitate this analysis?

The sulfinyl group introduces chirality, requiring enantiomeric resolution via chiral HPLC or diastereomeric salt formation (e.g., using binaphthyl phosphate derivatives as in lansoprazole synthesis) . X-ray crystallography with SHELXL provides definitive stereochemical assignment by refining anisotropic displacement parameters. For ambiguous cases, computational modeling (DFT) can predict preferential conformations .

Q. What strategies prevent over-oxidation of the sulfanyl precursor during synthesis?

Controlled stoichiometry of oxidizing agents (e.g., 1 equivalent of mCPBA) and low-temperature conditions (−20°C to 0°C) minimize sulfonyl formation. Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) further stabilize intermediates. Kinetic monitoring via inline IR spectroscopy or UPLC-MS ensures reaction termination at the sulfinyl stage .

Q. How do electronic effects of the thiadiazole ring influence the compound’s reactivity in derivatization reactions?

The electron-deficient thiadiazole ring directs electrophilic substitution to the para-position of the methyl group. Computational studies (e.g., DFT using Gaussian) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack or cross-coupling reactions. Experimental validation via Suzuki-Miyaura coupling or SNAr reactions may confirm reactivity patterns .

Methodological Notes

  • Synthesis : Prioritize solvent-free or green chemistry approaches to reduce byproducts .
  • Characterization : Combine multiple techniques (e.g., XRD + NMR) to address spectral overlaps from the sulfinyl and ester groups.
  • Safety : Implement hazard-specific SOPs, including spill containment kits and emergency showers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.